Piperazine, 1-(1-(5-chloro-2-((3,4-dichlorophenyl)thio)phenyl)ethyl)-4-phenyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(1-(5-chloro-2-((3,4-dichlorophenyl)thio)phenyl)ethyl)-4-phenyl-, dihydrochloride is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a phenyl group and a 5-chloro-2-((3,4-dichlorophenyl)thio)phenyl group, making it a unique and valuable chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1-(5-chloro-2-((3,4-dichlorophenyl)thio)phenyl)ethyl)-4-phenyl-, dihydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the final product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(1-(5-chloro-2-((3,4-dichlorophenyl)thio)phenyl)ethyl)-4-phenyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Piperazine, 1-(1-(5-chloro-2-((3,4-dichlorophenyl)thio)phenyl)ethyl)-4-phenyl-, dihydrochloride is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of Piperazine, 1-(1-(5-chloro-2-((3,4-dichlorophenyl)thio)phenyl)ethyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Phenyl-substituted piperazines: Compounds with phenyl groups attached to the piperazine ring.
Chlorophenyl-substituted piperazines: Compounds with chlorophenyl groups attached to the piperazine ring.
Uniqueness
Piperazine, 1-(1-(5-chloro-2-((3,4-dichlorophenyl)thio)phenyl)ethyl)-4-phenyl-, dihydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
112446-59-0 |
---|---|
Molecular Formula |
C24H25Cl5N2S |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C24H23Cl3N2S.2ClH/c1-17(28-11-13-29(14-12-28)19-5-3-2-4-6-19)21-15-18(25)7-10-24(21)30-20-8-9-22(26)23(27)16-20;;/h2-10,15-17H,11-14H2,1H3;2*1H |
InChI Key |
GNSVSOFNFCTDEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC(=C(C=C2)Cl)Cl)N3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.